molecular formula CHCl3O2S B1587175 Dichloromethanesulfonyl chloride CAS No. 41197-29-9

Dichloromethanesulfonyl chloride

Cat. No.: B1587175
CAS No.: 41197-29-9
M. Wt: 183.4 g/mol
InChI Key: ZTCPYHGKJGSSPD-UHFFFAOYSA-N
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Description

Dichloromethanesulfonyl chloride is an organosulfur compound with the molecular formula CHCl₃O₂S. It is a colorless, oily liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethanesulfonyl chloride can be synthesized through the chlorination of methanesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process.

Industrial Production Methods: In industrial settings, this compound is produced by the continuous chlorination of methanesulfonyl chloride in a flow reactor. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperature and pressure conditions to prevent the formation of unwanted by-products.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: It can be oxidized to form dichloromethanesulfonic acid.

    Reduction Reactions: Reduction of this compound can lead to the formation of methanesulfonyl chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    From Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    From Oxidation: Dichloromethanesulfonic acid.

    From Reduction: Methanesulfonyl chloride.

Scientific Research Applications

Dichloromethanesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides, which can alter their biological activity and stability.

    Medicine: The compound is used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.

    Industry: It is used in the production of surfactants, which are essential components in detergents and emulsifiers.

Mechanism of Action

The mechanism of action of dichloromethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the presence of electron-withdrawing chlorine atoms and the sulfonyl group. This makes the sulfur atom highly susceptible to nucleophilic attack, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the additional chlorine atoms. It is less reactive compared to dichloromethanesulfonyl chloride.

    Trichloromethanesulfonyl Chloride: Contains an additional chlorine atom, making it more reactive and less stable.

    Chloromethanesulfonyl Chloride: Contains only one chlorine atom, making it less reactive than this compound.

Uniqueness: this compound is unique due to its balanced reactivity, which allows it to participate in a wide range of chemical reactions. Its intermediate reactivity makes it a versatile reagent in organic synthesis, providing a good balance between stability and reactivity.

Properties

IUPAC Name

dichloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCPYHGKJGSSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194119
Record name Dichloromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41197-29-9
Record name 1,1-Dichloromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41197-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloromethanesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041197299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloromethanesulfonyl chloride
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